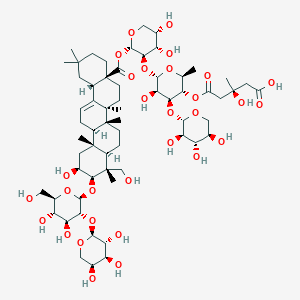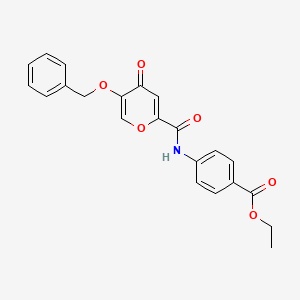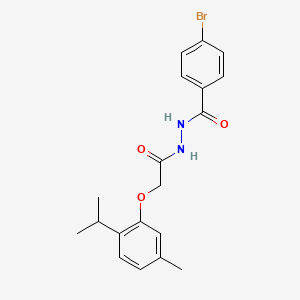![molecular formula C9H12ClN3O2S B14868224 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane: is a synthetic organic compound that belongs to the class of spiro compounds It features a unique spiro structure, which includes a thiadiazole ring, a dioxane ring, and an azaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Spirocyclization: The thiadiazole intermediate is then reacted with a suitable diol, such as 1,4-dioxane, in the presence of a base like sodium hydride (NaH) to form the spiro compound.
Final Assembly: The azaspirodecane moiety is introduced by reacting the spiro intermediate with an appropriate amine, such as piperidine, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or hydrazines
Substitution: Substituted thiadiazoles
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Agents: Preliminary studies suggest that it may have anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in cell proliferation.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Pesticides: Its potential pesticidal activity makes it a candidate for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular functions. The thiadiazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the spiro structure may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
- 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decane
- 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
Comparison:
- Structural Differences: While these compounds share a spiro structure, they differ in the substituents on the thiadiazole ring and the nature of the spiro moiety. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both a dioxane ring and an azaspirodecane moiety, which may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H12ClN3O2S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
8-(4-chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-8(12-16-11-7)13-3-1-9(2-4-13)14-5-6-15-9/h1-6H2 |
InChI Key |
YTXOIVAYZSMQND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NSN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



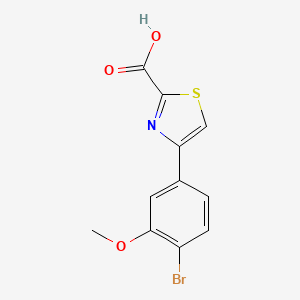
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
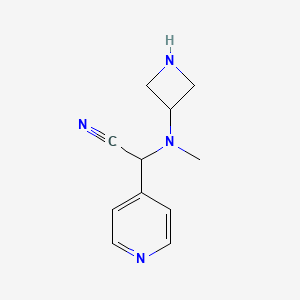
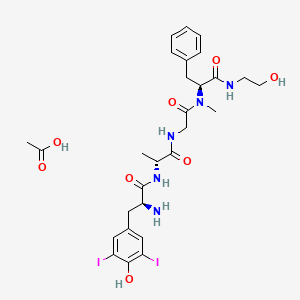
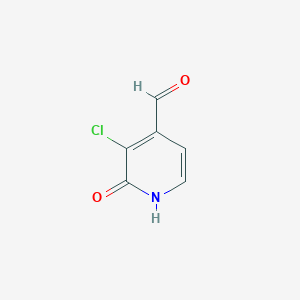
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
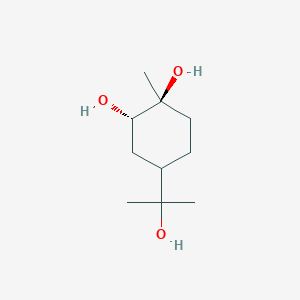
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
